molecular formula C7H14O B14464321 (2S,3S)-2-Ethyl-3-methyloxolane CAS No. 73435-16-2

(2S,3S)-2-Ethyl-3-methyloxolane

Cat. No.: B14464321
CAS No.: 73435-16-2
M. Wt: 114.19 g/mol
InChI Key: XNLOROFXIFUZKL-BQBZGAKWSA-N
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Description

(2S,3S)-2-Ethyl-3-methyloxolane is a chiral compound belonging to the oxolane family. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Ethyl-3-methyloxolane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom in the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2S,3S)-2-Ethyl-3-methyloxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-Ethyl-3-methyloxolane
  • (2R,3S)-2-Ethyl-3-methyloxolane
  • (2R,3R)-2-Ethyl-3-methyloxolane

Uniqueness

The unique stereochemistry of (2S,3S)-2-Ethyl-3-methyloxolane distinguishes it from its diastereomers and enantiomers. This specific configuration can result in different physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

73435-16-2

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3S)-2-ethyl-3-methyloxolane

InChI

InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

XNLOROFXIFUZKL-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1[C@H](CCO1)C

Canonical SMILES

CCC1C(CCO1)C

Origin of Product

United States

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